molecular formula C13H10F3N3O2S B13404609 N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide CAS No. 872604-37-0

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide

Katalognummer: B13404609
CAS-Nummer: 872604-37-0
Molekulargewicht: 329.30 g/mol
InChI-Schlüssel: GATDHUIKTFVBDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a carbazole ring, which is further linked to a sulfuric diamide moiety. The molecular formula of this compound is C13H10F3N3O2S, and it has a molecular mass of approximately 329.2992 daltons .

Vorbereitungsmethoden

The synthesis of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide typically involves multiple steps, starting with the preparation of the carbazole precursor. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the sulfuric diamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfuric diamide moiety may also play a role in binding to specific receptors or ion channels, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

872604-37-0

Molekularformel

C13H10F3N3O2S

Molekulargewicht

329.30 g/mol

IUPAC-Name

6-(sulfamoylamino)-2-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-3-9-10-6-8(19-22(17,20)21)2-4-11(10)18-12(9)5-7/h1-6,18-19H,(H2,17,20,21)

InChI-Schlüssel

GATDHUIKTFVBDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=C(C=C3)NS(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.